molecular formula C12H18N2O2 B12644824 Benzenemethanamine, 3-nitro-N-pentyl- CAS No. 90390-06-0

Benzenemethanamine, 3-nitro-N-pentyl-

Cat. No.: B12644824
CAS No.: 90390-06-0
M. Wt: 222.28 g/mol
InChI Key: DEHPRFDGWMBMFJ-UHFFFAOYSA-N
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Description

Benzenemethanamine, 3-nitro-N-pentyl- is an organic compound with the molecular formula C12H18N2O2 It is a derivative of benzenemethanamine, where the amine group is substituted with a nitro group at the 3-position and a pentyl group at the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenemethanamine, 3-nitro-N-pentyl- typically involves the nitration of benzenemethanamine followed by alkylation. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 3-position. The resulting 3-nitrobenzenemethanamine is then subjected to alkylation with pentyl halides (such as pentyl bromide) in the presence of a base like potassium carbonate to yield the final product.

Industrial Production Methods

Industrial production of Benzenemethanamine, 3-nitro-N-pentyl- follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzenemethanamine, 3-nitro-N-pentyl- undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

    Oxidation: 3-amino-N-pentylbenzenemethanamine.

    Reduction: 3-nitroso-N-pentylbenzenemethanamine, 3-hydroxylamine-N-pentylbenzenemethanamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Benzenemethanamine, 3-nitro-N-pentyl- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzenemethanamine, 3-nitro-N-pentyl- involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pentyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Benzenemethanamine, 3-methyl-: Similar structure but with a methyl group instead of a nitro group.

    Benzenemethanamine, N-methyl-: Contains a methyl group on the nitrogen atom instead of a pentyl group.

    Benzenemethanamine, N-phenyl-: Substituted with a phenyl group on the nitrogen atom.

Uniqueness

Benzenemethanamine, 3-nitro-N-pentyl- is unique due to the presence of both a nitro group and a pentyl group, which confer distinct chemical and biological properties. The nitro group can participate in redox reactions, while the pentyl group enhances lipophilicity and membrane permeability, making it a versatile compound for various applications.

Properties

CAS No.

90390-06-0

Molecular Formula

C12H18N2O2

Molecular Weight

222.28 g/mol

IUPAC Name

N-[(3-nitrophenyl)methyl]pentan-1-amine

InChI

InChI=1S/C12H18N2O2/c1-2-3-4-8-13-10-11-6-5-7-12(9-11)14(15)16/h5-7,9,13H,2-4,8,10H2,1H3

InChI Key

DEHPRFDGWMBMFJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCNCC1=CC(=CC=C1)[N+](=O)[O-]

Origin of Product

United States

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